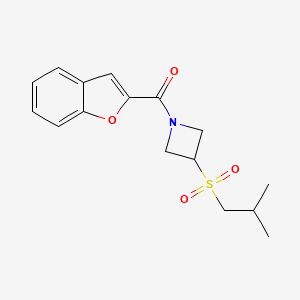

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a complex organic compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It’s worth noting that benzofuran derivatives have received considerable attention due to their wide range of biological activities, including antifungal, antimicrobial, and antioxidant properties .

Synthesis Analysis

The synthesis of similar benzofuran derivatives has been reported in the literature. For instance, the preparation of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described . The first compound, benzofuran-2-yl-(3-methyl-3-phenylcyclobutyl) methanone, is prepared in the presence of potassium carbonate in excellent yield (94%) .

Molecular Structure Analysis

The molecular structure of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is likely to be complex due to the presence of multiple functional groups. The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .

Chemical Reactions Analysis

The chemical reactivity of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by the presence of the benzofuran moiety and the azetidinyl group. The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes has important biological implications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” would be influenced by its molecular structure. For instance, the presence of the benzofuran moiety could contribute to its stability and reactivity .

Applications De Recherche Scientifique

Antimicrobial Activity

Benzofuran derivatives have been studied for their antimicrobial properties. In a specific investigation, the synthesis of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, their corresponding ketoximes, thiosemicarbazones, and ether derivatives was reported. Two of these synthesized compounds were tested against eight different microorganisms, demonstrating activity against some of the species studied . This antimicrobial potential makes it relevant for drug development and combating infections.

Antifungal Properties

The benzofuran ring system has been associated with antifungal activity. While the specific compound hasn’t been directly studied for this purpose, related benzofuran derivatives have shown promise as antifungal agents . Further exploration of its antifungal potential could be valuable.

Biological Implications in DNA Repair

The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes, which includes benzofuran derivatives, plays a role in splitting cyclobutane-type pyrimidine dimers in UV-damaged DNA. Understanding how this compound interacts with DNA repair mechanisms could have implications for cancer therapy and photobiology .

Photochemical Energy Storage

The same electron-transfer-catalyzed process mentioned earlier may also find applications in photochemical energy storage. Investigating its potential as a component in energy storage systems could be worthwhile .

Medicinal Chemistry

Benzofuran neolignans and nor-neolignans, found in many plants, exhibit various biological activities, including insecticidal, fungicidal, antimicrobial, and antioxidant properties. Exploring the compound’s potential in these areas could lead to novel therapeutic agents .

Oncology Research

While not directly studied for cancer treatment, benzofuran derivatives have been evaluated for their anticancer activity. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized and evaluated against human ovarian cancer cells. Investigating this compound’s effects on cancer cell lines could provide valuable insights .

Mécanisme D'action

Target of Action

Benzofuran derivatives, including Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, disrupting their normal function, and leading to the observed biological effects.

Biochemical Pathways

For instance, they may interfere with pathways involved in cell growth and proliferation, contributing to their anti-tumor effects .

Pharmacokinetics

The bioavailability of benzofuran derivatives is generally considered to be good, allowing for effective delivery to their sites of action .

Result of Action

The result of the action of Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is likely related to its biological activities. For example, its anti-tumor activity could result in the inhibition of cancer cell growth . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.

Orientations Futures

The future research directions for “Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” could include further exploration of its biological activities and potential applications in medicinal chemistry . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Propriétés

IUPAC Name |

1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZLNXIKGVRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)

![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]carbamate](/img/structure/B2767094.png)

![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)